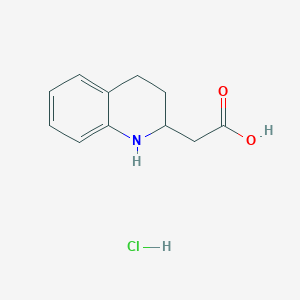

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

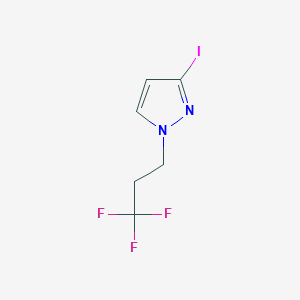

“2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 205655-49-8 . It has a molecular weight of 227.69 and its IUPAC name is 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride .

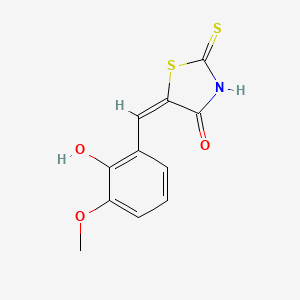

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 134-135°C . It is stored at room temperature .Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

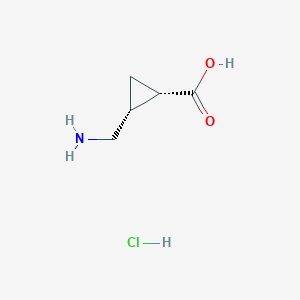

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which include compounds structurally related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid, have been studied for their ability to antagonize the glycine site on the NMDA receptor. These derivatives were synthesized from kynurenic acid and evaluated for in vitro antagonist activity. It was found that certain structural modifications, such as the introduction of a cis-carboxymethyl group to the 4-position, could restore antagonist activity. The results highlight the importance of a properly positioned hydrogen-bond-accepting group at the 4-position for binding, suggesting that the glycine site and the neurotransmitter recognition site of the NMDA receptor may share common features (Carling et al., 1992).

Redox-Annulations in Organic Synthesis

A study demonstrated that amines, including 1,2,3,4-tetrahydroisoquinoline, undergo redox-neutral annulations with electron-deficient o-tolualdehydes using acetic acid as the sole promoter. This process involves dual C-H functionalization, showcasing a method for constructing complex organic structures from simpler precursors. Such reactions are pivotal in the synthesis of various organic compounds, potentially including derivatives of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid (Paul, Adili, & Seidel, 2019).

Antimicrobial Applications

Compounds structurally related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid, such as hydroxyquinoline derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds were shown to exhibit significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents. This research opens up possibilities for the use of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid derivatives in the development of new antimicrobial therapies (Ahmed et al., 2006).

Synthesis and Chemical Transformations

Research has also focused on the chemical transformations and synthetic applications of compounds related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid. For example, the reaction of N-nitroso-1,2,3,4-tetrahydroisoquinolines with base led to the formation of 3,4-dihydroisoquinolines, showcasing a method for converting tetrahydroisoquinolines into dihydroisoquinolines. Such reactions are fundamental in the synthesis and functionalization of isoquinoline derivatives, potentially including those related to 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid (Sakane et al., 1974).

Safety And Hazards

Propiedades

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFKHRHNCGJMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)

![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)